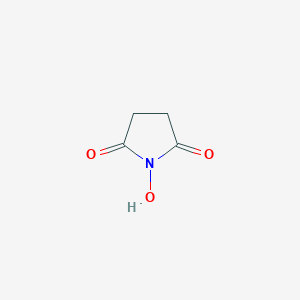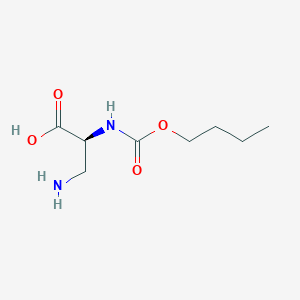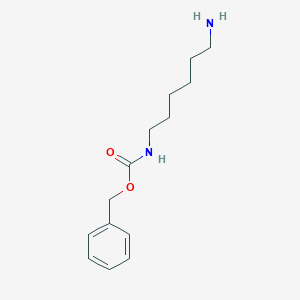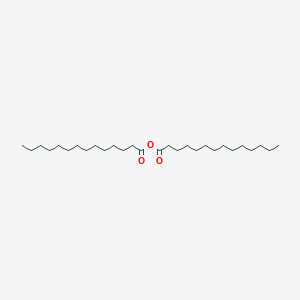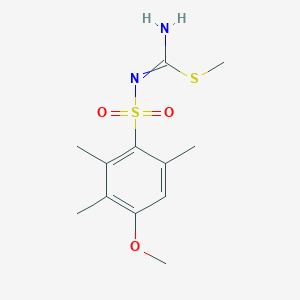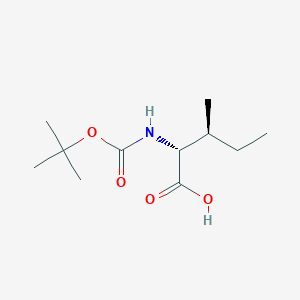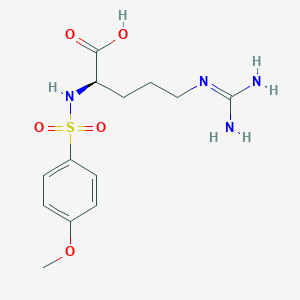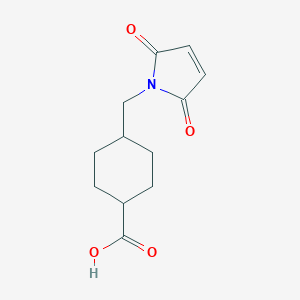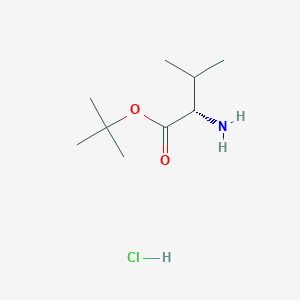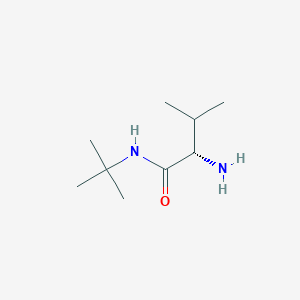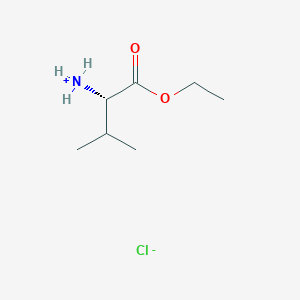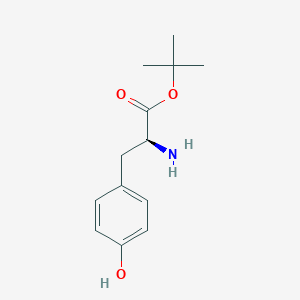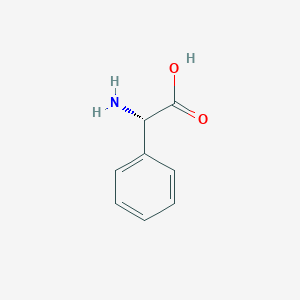
L-Phenylglycine
説明
L-alpha-phenylglycine is the S stereoisomer of alpha-phenylglycine. It is an enantiomer of a D-alpha-phenylglycine. It is a tautomer of a L-alpha-phenylglycine zwitterion.
作用機序
- Peptide Natural Products : L-Phg is found in glycopeptide antibiotics and biologically active linear and cyclic peptides . These compounds play essential roles in various biological processes.
Mode of Action
The interaction of L-Phg with its targets involves several mechanisms:
- Biosynthesis : L-Phg is biosynthesized through specific pathways. For example, in Streptomyces pristinaespiralis, it originates from the shikimate pathway, where phenylpyruvate is converted to phenylacetyl-CoA via a pyruvate dehydrogenase-like complex . This biosynthesis contributes to the incorporation of L-Phg into peptide natural products.
Pharmacokinetics
The pharmacokinetic properties of L-Phg impact its bioavailability:
- Absorption : L-Phg can be absorbed through the intestinal peptide transporter I (PepT1) in the intestine. Strategies like using d-phenylglycine as a delivery tool have been explored to enhance L-Phg absorption .
Result of Action
The molecular and cellular effects of L-Phg are diverse:
- Drug Synthesis : L-Phg serves as a precursor for the production of semisynthetic β-lactam antibiotics, such as penicillin and virginiamycin S . Its incorporation into these drugs influences their bioactivity.
Action Environment
Environmental factors play a role in L-Phg’s efficacy and stability:
生化学分析
Biochemical Properties
L-Phenylglycine is involved in biochemical reactions through the co-expression of leucine dehydrogenase from Bacillus cereus (BcLeuDH) and NAD±dependent mutant formate dehydrogenase from Candida boidinii (CbFDHA10C) in Escherichia coli . These enzymes interact with this compound, facilitating its conversion from benzoylformic acid .
Cellular Effects
The effects of this compound on cells are primarily observed in its role in the synthesis of antibiotics and antitumor compounds . It influences cell function by participating in these synthesis processes, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from benzoylformic acid through the action of BcLeuDH and CbFDHA10C . This process involves enzyme activation and changes in gene expression within the host organism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are observed in its role in the synthesis of antibiotics and antitumor compounds . Information on its stability, degradation, and long-term effects on cellular function is subject to the specific conditions of each experiment .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are subject to the specific conditions of each experiment . Its effects can vary depending on the dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of antibiotic and antitumor compound synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with enzymes and cofactors in its metabolic pathways . These interactions can affect its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its role in the metabolic pathways of antibiotic and antitumor compound synthesis . It may be directed to specific compartments or organelles based on the requirements of these pathways .
特性
IUPAC Name |
(2S)-2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022916 | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-35-5, 69-91-0 | |
| Record name | L-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-phenylglycine?
A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. These include:* IR Spectroscopy: Provides information about functional groups present in the molecule. [, , , , ]* 1H NMR and 13C NMR Spectroscopy: Offer insights into the structure and connectivity of atoms within the molecule. [, , , , , ]* Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation pattern of the molecule. [, , , , ]
Q3: Are there any studies on the conformational structures of this compound?
A3: Yes, conformational studies using techniques like photoionization and double resonance spectroscopy, combined with ab initio calculations, have been performed on jet-cooled this compound. These studies revealed the presence of a conformer with a free OH band for the carboxyl group, differing from those identified through microwave spectroscopy. []
Q4: How stable is this compound under different conditions?
A4: While specific stability data under various conditions is limited in the provided research, this compound's use in diverse applications suggests it possesses reasonable stability. Notably, it is utilized in processes involving organic solvents, high temperatures, and varying pH levels, indicating its resilience. [, , , , , ]
Q5: What is the role of this compound in chiral separations?
A5: this compound serves as a valuable building block for synthesizing chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC). These CSPs, often immobilized on silica gel, enable the separation of enantiomers based on their differential interactions with the chiral environment provided by the this compound moiety. [, , , , ]
Q6: Can you explain how this compound-based CSPs work?
A6: this compound-based CSPs create a chiral environment within the HPLC column. As a racemic mixture passes through the column, the enantiomers interact differently with the CSP due to stereochemical differences. This leads to varying retention times, facilitating separation. [, , , , ]
Q7: Has this compound been used in the synthesis of other valuable compounds?
A7: Yes, this compound is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotics ampicillin and cephalexin. Its enantiomeric purity is crucial in these applications to ensure drug efficacy and safety. []
Q8: Have molecular simulations been used to study this compound?
A8: Yes, molecular simulations have been employed to investigate the chiral separation mechanisms of racemic D/L-phenylglycine using materials like thermolysin crystals as stationary phases. These simulations provide insights into the interactions between the enantiomers and the chiral selector, aiding in the rational design of novel stationary phases and optimization of separation processes. []
Q9: Has molecular docking been used to study this compound?
A9: Molecular docking techniques have been employed to study the chiral recognition mechanisms of this compound derivatives with chiral selectors like (S,S)-Whelk-O1. These studies provide valuable information on the molecular interactions, conformations, and binding affinities between the enantiomers and the chiral selector, contributing to a deeper understanding of enantioselectivity and elution order in chromatographic separations. []
Q10: How do modifications to the this compound structure affect its activity?
A10: Research on this compound analogs, particularly in the context of peptide synthesis and histone deacetylase (HDAC) inhibition, reveals the impact of structural modifications on activity:
- Substitution at the para position of the phenyl ring: Introducing various substituents (e.g., -OH, -NO2, -NH2) at the para position of the phenyl ring significantly influences the activity of this compound derivatives. [, ]
- Presence of the β-methylene group: The presence of the β-methylene group in L-phenylalanine compared to this compound has been shown to play a crucial role in determining the susceptibility of their respective ester derivatives to trypsin-catalyzed hydrolysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


